molecular formula C12H18FN5 B11735517 [(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1856040-28-2

[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11735517
CAS No.: 1856040-28-2
M. Wt: 251.30 g/mol
InChI Key: ZVUIRFURMOUZCU-UHFFFAOYSA-N
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Description

The compound (1-ethyl-1H-pyrazol-4-yl)methylamine is a bifunctional amine derivative featuring two pyrazole rings connected via methylene groups. Key structural attributes include:

  • Pyrazole cores: Both pyrazole rings are substituted at the 1-position with alkyl groups (ethyl and 2-fluoroethyl), enhancing steric bulk and influencing electronic properties.
  • Amine linker: The central amine group facilitates hydrogen bonding and interactions with biological targets.

While direct synthesis data for this compound are absent in the provided evidence, analogous pyrazole-amine derivatives are synthesized via nucleophilic substitution or reductive amination (e.g., coupling pyrazole-methyl halides with amines) .

Properties

CAS No.

1856040-28-2

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H18FN5/c1-2-17-10-11(8-15-17)7-14-9-12-3-5-18(16-12)6-4-13/h3,5,8,10,14H,2,4,6-7,9H2,1H3

InChI Key

ZVUIRFURMOUZCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=NN(C=C2)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound contains:

  • Two pyrazole rings : Five-membered heterocycles with nitrogen atoms, enabling varied reactivity.

  • Methylene bridge : Links the pyrazole moieties, facilitating conjugation and stability.

  • Substituents :

    • 1-ethyl group and 1-(2-fluoroethyl) : Enhance lipophilicity and bioavailability.

    • Primary amine group : Participates in nucleophilic reactions.

These features collectively enable diverse reaction pathways, including substitutions, alkylations, and cross-coupling events.

Nucleophilic Substitution

The primary amine group reacts with electrophiles (e.g., alkyl halides, carbonyl compounds) to form substituted derivatives. Fluorinated substituents stabilize intermediates via electron withdrawal.

Example :
R-NH2+R’-XR-NR’+H-X\text{R-NH}_2 + \text{R'-X} \rightarrow \text{R-NR'} + \text{H-X}
(R = pyrazole-methylene bridge, R' = alkyl/aryl group)

Alkylation Reactions

The amine group undergoes alkylation under alkaline conditions (e.g., with alkyl halides, epoxides). This modifies lipophilicity and binding affinity for biological targets.

Example :
R-NH2+CH3IR-NH-CH3+HI\text{R-NH}_2 + \text{CH}_3\text{I} \rightarrow \text{R-NH-CH}_3 + \text{HI}

Cross-Coupling Reactions

The pyrazole rings participate in metal-catalyzed couplings (e.g., Suzuki, Heck), enabling the synthesis of complex derivatives for medicinal chemistry.

Example :
Pyrazole-H+Ar-B(OH)2Pd catalystPyrazole-Ar\text{Pyrazole-H} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Pyrazole-Ar}

Ring-Opening and Cycloaddition

Pyrazole rings may undergo ring-opening under acidic/basic conditions or participate in cycloadditions (e.g., Diels-Alder) to form fused heterocycles.

Experimental Considerations

  • Reaction Conditions :

    • Temperature : Optimal for substitution/alkylation (0–100°C).

    • Catalysts : Pd(0) for cross-coupling; bases (e.g., NaOH) for alkylation.

  • Purification : Column chromatography or crystallization to isolate derivatives.

Research Implications

The compound’s reactivity profile makes it a versatile scaffold for:

  • Medicinal Chemistry : Derivatives with enhanced selectivity for enzymes/receptors (e.g., kinase inhibitors).

  • Materials Science : Functionalization for drug delivery systems or sensors.

  • Synthetic Organic Chemistry : Exploration of novel reaction pathways for heterocyclic compounds.

Comparison with Analogous Compounds

Compound Key Differences Reactivity Profile
1-(2-Fluoroethyl)pyrazole Single pyrazole ring, no methylene bridge.Limited substitution sites; reduced stability.
Pyrazole-amine hybrids Simplified structures without fluoroethyl.Lower lipophilicity; fewer interaction modes.
[(1-ethyl-1H-pyrazol-4-yl)methylamine](pplx://action/followup) Dual pyrazole rings, fluoroethyl substituents.Enhanced reactivity and bioavailability.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methylamine typically involves multi-step reactions that yield high purity products. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds related to (1-ethyl-1H-pyrazol-4-yl)methylamine demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis .

Anticancer Properties

Recent investigations have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, certain derivatives have been found to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The specific pathways affected include those involving cell cycle regulation and apoptosis .

Anti-inflammatory Effects

Compounds similar to (1-ethyl-1H-pyrazol-4-yl)methylamine have demonstrated anti-inflammatory activities in various models. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Case Studies

StudyFindings
Sreenivasa et al. (2020)Synthesized a series of pyrazole derivatives showing antifungal activity against Candida albicans and Cryptococcus neoformans .
Zhang et al. (2021)Investigated the anticancer effects of pyrazole derivatives on breast cancer cell lines, reporting significant reduction in cell viability .
Kumar et al. (2022)Evaluated anti-inflammatory properties in animal models, demonstrating reduced edema and inflammatory markers .

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Rings

Table 1: Substituent Variations in Pyrazole-Amines
Compound Name Pyrazole Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Notes References
(1-ethyl-1H-pyrazol-4-yl)methylamine 1-Ethyl (Pyrazole-4), 1-(2-Fluoroethyl) (Pyrazole-3) Not explicitly provided* Fluorine enhances lipophilicity and stability
butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine 1-(2-Fluoroethyl) (Pyrazole-3), butylamine C₁₀H₁₉ClFN₃ 235.73 Chlorine substitution alters reactivity
1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 1-Ethyl, 3-(Trifluoromethyl) C₆H₈F₃N₃ 179.14 High solubility in organic solvents
[1-(3-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine 1-Methyl (Pyrazole-4), 3-Fluorophenyl C₁₃H₁₆FN₃ 233.29 Aromatic fluorine influences π-stacking

*Derived formula (estimated): C₁₂H₁₈FN₅ (requires confirmation via experimental data).

Key Observations:
  • Fluorine positioning : Aliphatic fluorine (as in the target compound) improves metabolic resistance compared to aromatic fluorine (e.g., in ), which may enhance bioavailability .
  • Trifluoromethyl groups : Compounds like 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibit increased hydrophobicity, favoring membrane permeability .
Key Observations:
  • Yield variability : Amine coupling reactions (e.g., ) often yield <20%, suggesting challenges in sterically hindered systems.
  • Melting points : Pyrazole-amines typically melt between 100–110°C, consistent with crystalline packing influenced by hydrogen bonds .

Biological Activity

The compound (1-ethyl-1H-pyrazol-4-yl)methylamine , also known by its CAS number 1856101-31-9 , is a synthetic organic molecule characterized by a unique structure comprising two pyrazole rings linked by a methylene bridge. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activities and interacting with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C12H19ClFN5C_{12}H_{19}ClFN_5, with a molecular weight of approximately 287.76 g/mol . The presence of functional groups such as ethyl and fluoroethyl enhances its chemical reactivity and potential pharmacological properties.

PropertyValue
Molecular FormulaC12H19ClFN5
Molecular Weight287.76 g/mol
CAS Number1856101-31-9

Research indicates that the compound may exert its biological effects through multiple mechanisms, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Binding : Its unique structure allows selective binding to certain receptors, influencing downstream signaling pathways critical for therapeutic effects.

Biological Activities

The following sections summarize key findings from various studies regarding the biological activities of the compound.

Enzyme Inhibition

Studies have demonstrated that (1-ethyl-1H-pyrazol-4-yl)methylamine can inhibit various enzymes, which is essential for its therapeutic applications. For instance, similar pyrazole derivatives have been reported to inhibit p38 MAP kinase, a target implicated in inflammatory responses and cancer progression .

Anticancer Activity

Preliminary investigations into the anticancer properties of pyrazole derivatives suggest that compounds with similar structures can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds with pyrazole moieties have shown IC50 values indicating significant inhibition of cell proliferation in cancer models .

Case Studies

A review of aminopyrazole-based compounds highlighted their diverse biological activities across different therapeutic areas. For instance:

  • Anticancer Activity : Certain derivatives demonstrated effective inhibition against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Anti-inflammatory Effects : Pyrazole compounds have been linked to anti-inflammatory properties, suggesting their potential in treating conditions like arthritis or other inflammatory diseases .

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